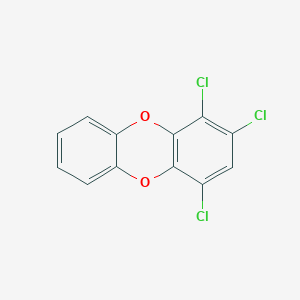

1,2,4-Trichlorodibenzo-P-dioxin

描述

1,2,4-Trichlorodibenzo-P-dioxin is a chlorinated derivative of dibenzo-p-dioxin, a compound that consists of two benzene rings connected by two oxygen atomsThese compounds are often produced as by-products during industrial processes such as the manufacture of herbicides and the incineration of chlorine-containing materials .

准备方法

1,2,4-Trichlorodibenzo-P-dioxin can be synthesized through various chemical routes. One common method involves the chlorination of dibenzo-p-dioxin under controlled conditions. This process typically requires the use of chlorine gas and a catalyst, such as iron or aluminum chloride, to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete chlorination .

In industrial settings, this compound is often produced unintentionally as a by-product during the synthesis of other chlorinated compounds. For example, it can be formed during the production of herbicides like 2,4,5-T, as well as during the bleaching of paper pulp with chlorine .

化学反应分析

1,2,4-Trichlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated quinones and other oxidation products.

Reduction: Reduction of this compound can lead to the formation of less chlorinated dioxins or even completely dechlorinated dibenzo-p-dioxin.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

科学研究应用

Environmental Monitoring and Assessment

Chemical Properties and Environmental Behavior

- TrCDD is characterized by its high stability and resistance to degradation, making it a persistent environmental pollutant. Its hydrophobic nature leads to bioaccumulation in aquatic organisms and terrestrial food webs, raising concerns about its ecological impact .

Detection Methods

- Various analytical techniques are employed to detect TrCDD in environmental samples, including gas chromatography coupled with mass spectrometry (GC-MS). These methods are crucial for monitoring contamination levels in soil, water, and biota .

Toxicological Research

Health Impacts

- TrCDD is recognized for its potential health risks, including carcinogenicity and endocrine disruption. Studies have shown that exposure can lead to developmental and reproductive toxicity in laboratory animals . The compound's mechanism of action often involves the aryl hydrocarbon receptor (AhR), which mediates many of its toxic effects .

Case Studies

- Research involving occupational exposure has highlighted the long-term health effects on workers in industries using chlorinated compounds. For instance, serum samples from workers exposed to pentachlorophenol revealed elevated levels of dioxins, including TrCDD, correlating with adverse health outcomes .

Bioremediation Applications

Microbial Dechlorination

- TrCDD can be subjected to bioremediation processes involving specific microbial communities capable of reductive dechlorination. Studies have identified bacteria such as Dehalococcoides that can transform TrCDD into less harmful compounds through anaerobic processes .

Enrichment Cultures

- Enrichment cultures utilizing sediments contaminated with dioxins have demonstrated effective dechlorination under controlled laboratory conditions. These studies assess the influence of various electron donors and environmental conditions on the rate of transformation .

Regulatory Framework and Risk Assessment

Environmental Regulations

- The presence of TrCDD in the environment has led to stringent regulations aimed at controlling its release and managing contaminated sites. Agencies like the U.S. Environmental Protection Agency (EPA) monitor dioxin levels and enforce cleanup protocols at hazardous waste sites .

Risk Assessment Models

- Risk assessment models incorporate data on TrCDD's toxicity, exposure pathways, and environmental fate to evaluate potential risks to human health and ecosystems. These models are essential for developing remediation strategies and public health policies .

Summary Table of Applications

| Application Area | Description | Key Findings/Methods |

|---|---|---|

| Environmental Monitoring | Detection in soil and water samples using GC-MS | High persistence; bioaccumulation potential |

| Toxicological Research | Studies on health impacts related to exposure | Carcinogenicity; endocrine disruption |

| Bioremediation | Use of microbial cultures for reductive dechlorination | Effective transformation by specific bacteria |

| Regulatory Framework | Monitoring and regulations by agencies like EPA | Stringent controls on release |

| Risk Assessment | Models evaluating exposure risks based on toxicity data | Essential for policy-making |

作用机制

1,2,4-Trichlorodibenzo-P-dioxin exerts its effects primarily through the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. This activation results in the production of enzymes such as cytochrome P450, which metabolize the compound and other xenobiotics . The activation of AhR also mediates the toxic effects of the compound, including its carcinogenic and endocrine-disrupting properties .

相似化合物的比较

1,2,4-Trichlorodibenzo-P-dioxin is part of a larger group of chlorinated dioxins, which include:

2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD): Known for its extreme toxicity and is often used as a reference compound in toxicological studies.

1,2,3,4-Tetrachlorodibenzo-P-dioxin: Another chlorinated dioxin with similar properties but different chlorine substitution patterns.

1,2,3-Trichlorodibenzo-P-dioxin: Similar to this compound but with a different chlorine substitution pattern.

This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Its toxicity and environmental persistence make it a compound of significant concern in environmental and toxicological studies .

生物活性

1,2,4-Trichlorodibenzo-P-dioxin (TCDD) is a member of the dioxin family, which is known for its significant biological activity and toxicity. This compound has been extensively studied due to its environmental persistence and potential health impacts on humans and wildlife. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicological effects, and relevant case studies.

This compound is characterized by its chemical formula and its structure, which consists of two benzene rings connected by a dioxin bridge. Its molecular structure contributes to its lipophilicity and ability to bioaccumulate in the food chain.

The primary mechanism through which this compound exerts its biological effects is through the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, TCDD translocates to the nucleus and initiates the transcription of various genes involved in xenobiotic metabolism and cellular responses.

- AhR Activation : TCDD is a potent agonist of AhR, leading to the expression of cytochrome P450 enzymes responsible for drug metabolism.

- Gene Regulation : The activation of AhR by TCDD can lead to alterations in gene expression that affect cell growth, differentiation, and apoptosis.

Toxicological Effects

The toxicological profile of this compound includes a range of adverse health effects observed in both animal models and human studies:

- Carcinogenicity : Long-term exposure has been linked to various cancers, particularly liver cancer in laboratory animals. For instance, female rats exposed to low doses over two years developed liver carcinomas and squamous cell carcinomas .

- Immunotoxicity : TCDD exposure has been shown to suppress immune function. Studies indicate that maternal exposure can lead to thymic atrophy in offspring and reduced antibody production .

- Endocrine Disruption : TCDD can disrupt endocrine function by altering hormone levels and affecting reproductive health. However, studies have shown mixed results regarding reproductive toxicity in male mice .

Case Studies

Several case studies highlight the biological activity and health implications of this compound:

- Vietnam Veterans Study : Research has indicated that veterans exposed to herbicides containing TCDD exhibited higher rates of certain cancers compared to unexposed populations. This study supports the link between dioxin exposure and long-term health consequences .

- Seveso Disaster : Following an industrial accident in Seveso, Italy, residents exposed to high levels of dioxins showed increased incidences of chloracne and other systemic disorders. Longitudinal studies revealed persistent health effects decades after exposure .

Research Findings

Recent research has focused on the quantification of TCDD's effects using Toxicity Equivalency Factors (TEFs). The Environmental Protection Agency (EPA) recommends using TEFs for assessing risk associated with dioxins based on their relative potency compared to TCDD .

Table 1: Toxicity Equivalency Factors for Dioxins

| Compound | TEF Value |

|---|---|

| 2,3,7,8-Tetrachlorodibenzo-P-dioxin | 1.0 |

| 1,2,3,7,8-Pentachlorodibenzo-P-dioxin | 0.5 |

| 2,3,4,7,8-Pentachlorodibenzo-P-dioxin | 0.5 |

| This compound | 0.03 |

属性

IUPAC Name |

1,2,4-trichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O2/c13-6-5-7(14)11-12(10(6)15)17-9-4-2-1-3-8(9)16-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVUKLBFRPWXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192489 | |

| Record name | 1,2,4-Trichlorodibenzo-1,4-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39227-58-2 | |

| Record name | 1,2,4-Trichlorodibenzo[b,e][1,4]dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trichlorodibenzo-1,4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Trichlorodibenzo-1,4-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-TRICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N788AO107G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can microorganisms remove chlorine atoms from 1,2,4-TrCDD?

A: Yes, anaerobic microorganisms, particularly a species from the genus Dehalococcoides, have demonstrated the ability to dechlorinate 1,2,4-TrCDD. [, ] This dechlorination process is a type of reductive dehalogenation, where the microorganism utilizes the chlorinated compound as an electron acceptor for respiration. []

Q2: What are the products of microbial dechlorination of 1,2,4-TrCDD?

A: Research has shown that 1,2,4-TrCDD can be dechlorinated to less chlorinated congeners, including 1,3-dichlorodibenzo-p-dioxin and 2,3-dichlorodibenzo-p-dioxin, and even to 2-monochlorodibenzo-p-dioxin. [, ] The specific dechlorination pathway and end products can vary depending on the microbial community and environmental conditions.

Q3: Can the dechlorination of 1,2,4-TrCDD be enhanced in the environment?

A: Research suggests that the addition of certain halogenated co-amendments, like 1,2,3,4-tetrachlorobenzene (1,2,3,4-TeCB) or 2,3,4,5-tetrachloroanisole (2,3,4,5-TeCA), can stimulate the dechlorination of 1,2,4-TrCDD in sediment. [] This stimulation is thought to be due to the co-amendments promoting the growth of dechlorinating bacteria.

Q4: Is there a specific microorganism known for its ability to dechlorinate 1,2,4-TrCDD?

A: Dehalococcoides mccartyi strain DCMB5, originally isolated from dioxin-polluted river sediment, has shown a remarkable ability to dechlorinate a range of chlorinated compounds, including 1,2,4-TrCDD. [] This strain utilizes 1,2,4-TrCDD as an electron acceptor for growth, indicating its potential role in the bioremediation of this contaminant.

Q5: Are there any challenges in using microorganisms for 1,2,4-TrCDD dechlorination?

A: While promising, the use of microorganisms for bioremediation faces challenges. For example, other microorganisms present in the environment might outcompete the dechlorinating bacteria. [] Additionally, the optimal conditions for dechlorination may not always be easy to achieve in natural environments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。